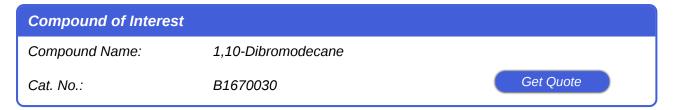




Spectroscopic Analysis of 1,10-Dibromodecane: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,10-dibromodecane**, a key intermediate in various organic syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The spectroscopic data for **1,10-dibromodecane** (CAS No: 4101-68-2, Molecular Formula: C₁₀H₂₀Br₂) is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **1,10-Dibromodecane**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.41	Triplet	4H	α-CH2 (Br-CH2-CH2-)
1.85	Quintet	4H	β-CH2 (Br-CH2-CH2- CH2-)
1.43	Multiplet	4H	y-CH2 (Br-CH2-CH2- CH2-CH2-)
1.30	Multiplet	8H	δ, ε-CH2 (-CH2-CH2- CH2-CH2-CH2-)

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Data for **1,10-Dibromodecane**

Chemical Shift (ppm)	Assignment	
33.9	α-CH2 (CH2-Br)	
32.8	β-CH ₂ (-CH ₂ -CH ₂ -Br)	
28.7	y-CH2 (-CH2-CH2-Br)	
29.4	δ, ε-CH2 (-CH2-CH2-CH2-CH2-Br)	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 1,10-Dibromodecane



Wavenumber (cm⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2854	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1250	Medium	CH₂ wag
648	Strong	C-Br stretch

Sample Phase: Gas.[2]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **1,10-Dibromodecane**

m/z	Relative Intensity (%)	Assignment
135	43.6	[C ₄ H ₈ Br] ⁺
137	42.9	[C ₄ H ₈ Br] ⁺ (Isotope peak with ⁸¹ Br)
55	100.0	[C ₄ H ₇] ⁺
41	62.7	[C₃H₅] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV.[1] The molecular ion peak is often not observed or is of very low intensity in the electron ionization mass spectrum of long-chain dibromoalkanes due to facile fragmentation.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample purity.

NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

2.1.1 Sample Preparation

- Dissolve approximately 5-20 mg of **1,10-dibromodecane** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] Deuterated solvents are used to avoid interference from proton signals of the solvent.[4]
- Transfer the solution to a 5 mm NMR tube.
- If a chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[3]

2.1.2 Data Acquisition

- The NMR spectrometer consists of a strong superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.[5]
- The sample is placed in the magnet, and the nuclei align with the magnetic field.[4]
- A series of RF pulses are applied to the sample to excite the ¹H or ¹³C nuclei.
- The free induction decay (FID), which is the signal emitted as the nuclei relax, is detected.
- The FID is converted into a spectrum (intensity vs. frequency) using a Fourier transform.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

2.2.1 Sample Preparation

• Liquid Film (for low-melting solids): Gently melt a small amount of **1,10-dibromodecane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. These salt plates are transparent to infrared radiation.



- Solution: Dissolve the sample in an IR-transparent solvent like carbon tetrachloride (CCl₄)
 and place it in a sample cell.[8]
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal (e.g., ZnSe or diamond) and apply pressure.[9]

2.2.2 Data Acquisition

- An IR instrument contains a source of infrared radiation, a sample holder, and a detector.
- A background spectrum of the empty sample holder (or pure solvent) is first recorded.
- The sample is placed in the path of the IR beam.
- The detector measures the amount of radiation that passes through the sample at different wavenumbers.
- The instrument plots the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10]

2.3.1 Sample Introduction and Ionization

- A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like 1,10-dibromodecane, this can be done via direct insertion or through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are converted into ions.[11] For electron ionization (EI), a high-energy electron beam bombards the sample, knocking off an electron to form a radical cation (molecular ion).[12]

2.3.2 Mass Analysis and Detection

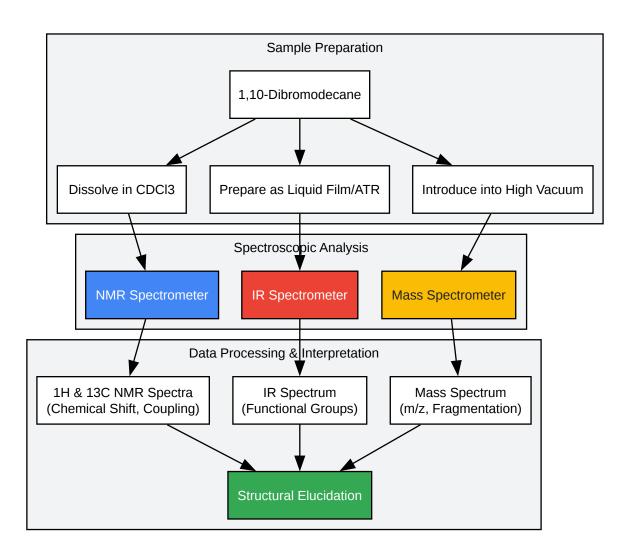
The newly formed ions are accelerated by an electric field.



- The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector),
 which separates them based on their mass-to-charge ratio.[12]
- A detector records the abundance of ions at each m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,10-dibromodecane**.



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General workflow for spectroscopic analysis.



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